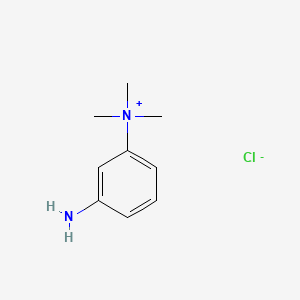
Benzenemethanol, alpha-ethyl-3-fluoro-, (alphaR)- (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(3-Fluorophenyl)-1-propanol is a chiral organic compound featuring a fluorine atom attached to a phenyl ring and a hydroxyl group on a propanol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(3-Fluorophenyl)-1-propanol typically involves the reduction of ®-1-(3-Fluorophenyl)-1-propanone. This reduction can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to ensure the retention of the chiral center.
Industrial Production Methods: Industrial production of ®-1-(3-Fluorophenyl)-1-propanol may involve catalytic hydrogenation processes, where the ketone precursor is hydrogenated in the presence of a chiral catalyst to produce the desired alcohol with high enantioselectivity.
Types of Reactions:
Oxidation: ®-1-(3-Fluorophenyl)-1-propanol can be oxidized to ®-1-(3-Fluorophenyl)-1-propanone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can undergo further reduction to yield ®-1-(3-Fluorophenyl)-1-propanamine using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form ®-1-(3-Fluorophenyl)-1-chloropropane.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: ®-1-(3-Fluorophenyl)-1-propanone
Reduction: ®-1-(3-Fluorophenyl)-1-propanamine
Substitution: ®-1-(3-Fluorophenyl)-1-chloropropane
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Studied for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of ®-1-(3-Fluorophenyl)-1-propanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable component in drug design.
Vergleich Mit ähnlichen Verbindungen
®-1-(3-Chlorophenyl)-1-propanol: Similar structure but with a chlorine atom instead of fluorine.
®-1-(3-Bromophenyl)-1-propanol: Similar structure but with a bromine atom instead of fluorine.
®-1-(3-Methylphenyl)-1-propanol: Similar structure but with a methyl group instead of fluorine.
Uniqueness: ®-1-(3-Fluorophenyl)-1-propanol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size can influence the compound’s reactivity, binding interactions, and overall stability, making it a valuable molecule in various applications.
Eigenschaften
Molekularformel |
C9H11FO |
|---|---|
Molekulargewicht |
154.18 g/mol |
IUPAC-Name |
(1R)-1-(3-fluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11FO/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9,11H,2H2,1H3/t9-/m1/s1 |
InChI-Schlüssel |
UINJQZXICQEKRH-SECBINFHSA-N |
SMILES |
CCC(C1=CC(=CC=C1)F)O |
Isomerische SMILES |
CC[C@H](C1=CC(=CC=C1)F)O |
Kanonische SMILES |
CCC(C1=CC(=CC=C1)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-[isocyano[(4-methylphenyl)sulfonyl]methyl]Thiophene](/img/structure/B1639947.png)


![Methyl 3-amino-4,7-dimethoxybenzo[b]thiophene-2-carboxylate](/img/structure/B1639952.png)



